![molecular formula C16H13NO3 B6141707 2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid CAS No. 436092-16-9](/img/structure/B6141707.png)
2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid
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Overview
Description
2-(Furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid, also known as FMQ, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and has a molecular weight of 221.27 g/mol. FMQ has been used in a variety of studies, including those related to drug design, catalysis, and biochemistry.
Scientific Research Applications
2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid has been used in a variety of scientific research applications. It has been used as a model compound in studies of drug design and catalysis. It has also been studied for its potential use in the development of new pharmaceuticals. In addition, 2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid has been used to study the structure and function of enzymes, and to investigate the biochemical and physiological effects of drugs.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid is not yet fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also thought to act as a modulator of G-protein-coupled receptors, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid are not yet fully understood. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to decreased drug metabolism and increased drug levels in the body. It has also been shown to modulate the activity of G-protein-coupled receptors, which can lead to changes in cell signaling pathways.
Advantages and Limitations for Lab Experiments
The use of 2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, it has a wide range of applications in scientific research. However, it is important to note that the biochemical and physiological effects of 2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid are not yet fully understood, and further research is needed to fully understand its mechanism of action.
Future Directions
There are several potential future directions for 2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid. It could be used to develop new drugs or to improve existing drugs. It could also be used to study the structure and function of enzymes and to investigate the biochemical and physiological effects of drugs. In addition, it could be used in drug design and catalysis studies. Finally, it could be used to study the mechanisms of drug action and to develop new therapeutic strategies.
Synthesis Methods
2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid can be synthesized from furan-2-carboxylic acid and dimethyl-4-aminobenzene-1-sulfonate using a one-pot reaction. This reaction is carried out in an aqueous solution at room temperature with a catalytic amount of p-toluenesulfonic acid. The reaction is complete within two hours, and the resulting product is a white crystalline solid with a yield of up to 95%.
properties
IUPAC Name |
2-(furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-9-6-10(2)15-11(16(18)19)8-12(17-13(15)7-9)14-4-3-5-20-14/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSJURIGABYHDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=NC2=C1)C3=CC=CO3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid |
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